molecular formula C9H5NO2 B3342986 Isoquinoline-5,8-dione CAS No. 50-46-4

Isoquinoline-5,8-dione

Cat. No.: B3342986
CAS No.: 50-46-4
M. Wt: 159.14 g/mol
InChI Key: CUPFSRUOCULQSY-UHFFFAOYSA-N
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Description

Isoquinoline-5,8-dione is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by a quinone structure fused with an isoquinoline ring, making it a unique and versatile compound in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-5,8-dione can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, the oxidation of isoquinoline-5,8-diol using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the compound. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of this compound can yield isoquinoline-5,8-diol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinoline-5,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinoline-5,8-dione involves its interaction with cellular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit the growth of tumor cells by interfering with DNA replication and repair mechanisms . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Isoquinoline-5,8-dione can be compared with other similar compounds, such as quinoline-5,8-dione and naphthoquinone derivatives. While all these compounds share a quinone structure, this compound is unique due to its isoquinoline ring, which imparts distinct chemical reactivity and biological activity . Similar compounds include:

Properties

IUPAC Name

isoquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-8-1-2-9(12)7-5-10-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPFSRUOCULQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198164
Record name 5,8-Isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-46-4
Record name 5,8-Isoquinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Quinolinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nineteen grams of 5-hydroxy-8-amino-isoquinoline were dissolved in 450 ml of water and 10 ml of concentrated sulfuric acid. The solution was cooled in an ice bath and then 50 ml of a potassium dichromate solution were added. (The dichromate solution was made by dissolving 50 g of potassium dichromate in 500 ml of water.) Forty ml of concentrated sulfuric acid were added, followed by 190 ml of the potassium dichromate solution, then 20 ml of concentrated sulfuric acid, and finally 400 ml of methylene chloride.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
190 mL
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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